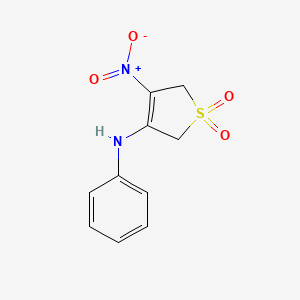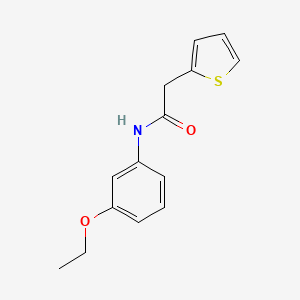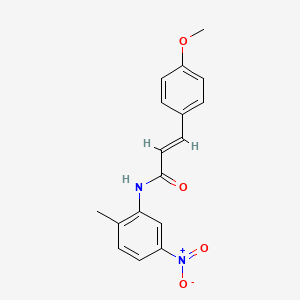![molecular formula C16H13N3O3S B5859335 5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5859335.png)
5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole, also known as MPTNO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPTNO belongs to the family of oxadiazoles, which have been widely studied for their potential applications in various fields, including medicine, agriculture, and materials science. In
Wirkmechanismus
The exact mechanism of action of 5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of enzymes involved in inflammation and pain pathways. 5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain. In addition, 5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole has been found to inhibit the activity of nitric oxide synthase (NOS) enzymes, which are involved in the production of nitric oxide, a signaling molecule that plays a role in inflammation and pain.
Biochemical and Physiological Effects:
5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. In addition, 5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole has been found to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. In vivo studies have shown that 5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its high purity and stability, which allows for accurate and reproducible results. In addition, 5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole. One area of interest is the development of new drugs based on the structure of 5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole for the treatment of pain and inflammation. Another area of research is the investigation of the mechanisms underlying the antimicrobial activity of 5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole, which could lead to the development of new antimicrobial agents. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole and its potential side effects.
Synthesemethoden
The synthesis of 5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 4-methylbenzenethiol with 3-nitrobenzoyl chloride in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction yields 5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole as a yellow crystalline solid with a melting point of 152-154°C. The purity of 5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole can be confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. In medicine, 5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In addition, 5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole has been found to have antimicrobial activity against a range of bacteria and fungi, suggesting its potential use as an antimicrobial agent.
Eigenschaften
IUPAC Name |
5-[(4-methylphenyl)sulfanylmethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-11-5-7-14(8-6-11)23-10-15-17-16(18-22-15)12-3-2-4-13(9-12)19(20)21/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMLGTGWIFNIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(4-Methylphenyl)sulfanyl]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5859275.png)
![2-phenyl-4H-pyrrolo[1,2-a]benzimidazol-4-amine](/img/structure/B5859284.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5859292.png)
![1-[(4-fluorophenyl)acetyl]indoline](/img/structure/B5859295.png)
![N-{4-[(isobutylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5859297.png)
![2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol](/img/structure/B5859302.png)

![ethyl 7-[(4-chlorobenzyl)oxy]-2-oxo-2H-chromene-3-carboxylate](/img/structure/B5859314.png)


![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5859336.png)
![3-methyl-N-[4-(4-methyl-1-piperidinyl)phenyl]butanamide](/img/structure/B5859346.png)
![5-[(5-methyl-2-furyl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5859347.png)